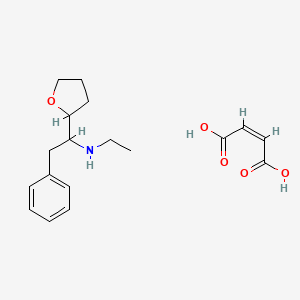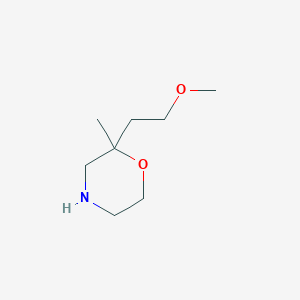
(Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-But-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine is a useful research compound. Its molecular formula is C18H25NO5 and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The reaction of acetylenecarboxylic acid with amines has been explored, leading to the synthesis of various compounds through hydrolysis, demonstrating the potential for creating complex molecules from simpler precursors (Iwanami et al., 1964).
- Zirconium and Hafnium complexes containing asymmetric diamido-N-donor ligands have been synthesized, showing potential applications in polymerization and materials science (Tonzetich et al., 2004).
- The electrochemiluminescence (ECL) activity of tertiary amines, especially in the presence of hydroxyl and amino groups, has been studied, indicating applications in analytical chemistry and sensor technology (Han et al., 2010).
- Research into vic-dioxime complexes synthesis has been conducted, revealing insights into coordination chemistry and potential applications in catalysis and material science (Canpolat & Kaya, 2005).
Material Science and Catalysis
- A study on enantipure tetrazole-based homochiral CuI,II-MOF for enantioselective separation showcases the potential of these materials in chiral separation and catalysis (Liu et al., 2016).
- The synthesis of enantipure 3-(alkylsulfinyl)-1-methoxy-1,3-butadienes and their use in asymmetric Diels-Alder reactions highlight applications in organic synthesis and the development of chiral molecules (Aversa et al., 1997).
Photocatalysis and Sensing
- Nanosized Zn2SnO4 particles have been synthesized via a hydrothermal process, demonstrating significant photocatalytic properties for the degradation of pollutants and hydrogen evolution reactions, highlighting their potential in environmental remediation and energy applications (Fu et al., 2009).
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.C4H4O4/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;5-3(6)1-2-4(7)8/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDDIEQKIJEFNF-BTJKTKAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2368581.png)





![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)

